molecular formula C15H16ClN5O B12458014 N-[N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

N-[N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

Cat. No.: B12458014
M. Wt: 317.77 g/mol
InChI Key: LQHKAFZIFFSDIR-UHFFFAOYSA-N
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Description

N-[N-(4-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide is a chemical compound known for its diverse applications in scientific research. It features a complex structure with a chlorophenyl group and a dimethylpyrimidinyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N-(4-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide typically involves the reaction of 4-chlorophenyl isocyanate with 4,6-dimethyl-2-aminopyrimidine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[N-(4-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[N-(4-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[N-(4-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)acetamide
  • 4,6-dimethyl-2-aminopyrimidine
  • N-(4-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea

Uniqueness

N-[N-(4-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

N-[N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C15H16ClN5O/c1-9-8-10(2)18-14(17-9)21-15(19-11(3)22)20-13-6-4-12(16)5-7-13/h4-8H,1-3H3,(H2,17,18,19,20,21,22)

InChI Key

LQHKAFZIFFSDIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)Cl)NC(=O)C)C

Origin of Product

United States

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